

Gibberellic Acid-d2: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *Gibberellic acid-d2*

Cat. No.: *B15140759*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Gibberellic acid-d2**. The information is intended to support research, scientific, and drug development applications by providing key data on its molecular characteristics, stability profile, and biological context.

Core Chemical Properties

Gibberellic acid-d2 is the deuterated form of gibberellic acid, a potent phytohormone. The inclusion of deuterium isotopes provides a valuable tool for various research applications, including metabolic studies and as an internal standard in analytical quantification.

Property	Value	Reference
Molecular Formula	$C_{19}H_{20}D_2O_6$	[1]
Molecular Weight	348.39 g/mol	[1]
Appearance	White to pale-yellow solid	[2]
Melting Point	233-235 °C (decomposes)	[3]
Solubility (in water)	~5 g/L (at 25 °C)	[2][3]

Stability and Storage

Understanding the stability of **Gibberellic acid-d2** is critical for its effective use and for ensuring the integrity of experimental results.

Factor	Description	Recommendations
General Stability	Stable at ambient temperature and under normal storage conditions.[4]	Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5][6]
Temperature	Thermally decomposes at temperatures above its melting point.[2]	Avoid exposure to high temperatures, sparks, and open flames.[4]
pH and Hydrolysis	Dry Gibberellic acid is stable at room temperature.[7] In aqueous solutions, it undergoes slow hydrolysis.[7] Hydrolytic degradation is more rapid at higher pH values.[8] At pH 7, it can isomerize to the biologically inactive iso-gibberellic acid.[9]	For solutions, use on the day of preparation is recommended.[10] If storage is necessary, use buffered solutions at acidic pH and store refrigerated.
Light	Photolytic degradation is not considered as significant as hydrolytic degradation.[8]	While not the primary degradation pathway, protection from light is good practice for all chemical standards.
Incompatible Materials	Strong oxidizing agents, strong acids, and bases can cause degradation.[4][5]	Avoid contact with these materials.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This protocol outlines a method to determine the stability of **Gibberellic acid-d2** under various conditions by quantifying its concentration over time.

Principle: The concentration of **Gibberellic acid-d2** is determined by reversed-phase HPLC with UV detection.^[7] A decrease in the peak area corresponding to **Gibberellic acid-d2** over time indicates degradation.

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm).

Reagents:

- **Gibberellic acid-d2** reference standard.
- Methanol (HPLC grade).
- Water (ultrapure or HPLC grade).
- Phosphoric acid (analytical grade).
- Mobile Phase: A mixture of methanol and 0.05% aqueous phosphoric acid (e.g., 33:67 v/v), degassed.^[7]

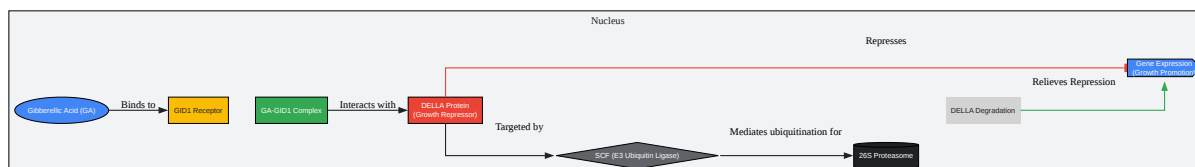
Procedure:

- Preparation of Standard Solution: Accurately weigh a known amount of **Gibberellic acid-d2** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

- Sample Preparation: Prepare solutions of **Gibberellic acid-d2** in the desired matrices for stability testing (e.g., different pH buffers, temperatures). At specified time intervals, withdraw an aliquot of the sample.
- Analysis:
 - Filter all solutions through a 0.45 µm syringe filter before injection.
 - Set the HPLC system with the C18 column and the prepared mobile phase.
 - Set the UV detector to 210 nm.[\[7\]](#)
 - Inject a standard volume (e.g., 20 µL) of the calibration standards and the samples.
- Calculation:
 - Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of **Gibberellic acid-d2** in the test samples by interpolating their peak areas from the calibration curve.
 - Calculate the percentage of **Gibberellic acid-d2** remaining at each time point relative to the initial concentration.

Gibberellic Acid Signaling Pathway

Gibberellic acid plays a crucial role in plant development by promoting growth and germination. [\[11\]](#)[\[12\]](#) This is achieved through a well-defined signaling pathway that leads to the degradation of transcriptional repressors.



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Caption: Gibberellic acid signaling pathway.

Pathway Description: Gibberellic acid (GA) enters the nucleus and binds to its soluble receptor, GID1.[11][12] This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with DELLA proteins.[11] DELLA proteins are transcriptional regulators that act as repressors of plant growth.[13] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex.[11] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[13] The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of genes that promote various growth and developmental processes, such as seed germination and stem elongation.[12][14]

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